molecular formula C16H20N4O B2611674 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2319640-77-0

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2611674
CAS No.: 2319640-77-0
M. Wt: 284.363
InChI Key: HBGNQRCYGLBYMC-UHFFFAOYSA-N
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Description

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The unique structure of 1,2,3-triazoles makes them valuable in various fields, including pharmaceuticals, organic synthesis, and materials science .

Preparation Methods

The synthesis of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and regioselectivity. The general synthetic route involves the following steps:

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts), and controlled temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds, π-π interactions, and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which can impart unique chemical and biological properties .

Properties

IUPAC Name

(4-propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-10-14(11-19)12-20-9-8-17-18-20/h4-9,14H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGNQRCYGLBYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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